Isothipendyl Hydrochloride
Description
Isothipendyl hydrochloride (C₁₆H₁₉N₃S·HCl, molecular weight: 321.87) is a histamine H₁ receptor antagonist primarily used to treat hypersensitivity reactions and pruritus, such as itching caused by insect bites . It exhibits anticonvulsant activity in rodent models, with an ED₅₀ of 57.9 mg/kg against maximal electroshock-induced seizures . Structurally, it features a pyrido[3,2-b][1,4]benzothiazine core linked to a dimethylpropan-2-amine moiety, contributing to its receptor-binding affinity . Analytical methods for its quantification include spectrophotometric techniques using bromophenol blue (BBG) in acidic buffers, with a molar absorptivity of 2.86 × 10⁴ L·mol⁻¹·cm⁻¹ at 610 nm .
Properties
IUPAC Name |
N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHCFTORMXCNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046845 | |
| Record name | Isothipendyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34433-15-3, 1225-60-1 | |
| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34433-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothipendyl hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isothipendyl hydrochloride [JAN] | |
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| Record name | 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | isothipendyl hydrochloride | |
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| Record name | Isothipendyl hydrochloride | |
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| Record name | Isothipendyl hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.278 | |
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| Record name | ISOTHIPENDYL HYDROCHLORIDE | |
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Preparation Methods
Reaction Conditions and Mechanism
-
Base Activation : Sodium hydride (NaH) deprotonates 1-azaphenothiazine in anhydrous acetonitrile, generating a reactive intermediate.
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Alkylation : The intermediate reacts with 1-p-toluenesulfonyl-2-N,N-dimethylpropylamine at 30°C for 1 hour, followed by reflux at 82°C for 2 hours to complete the nucleophilic substitution.
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Acidification : Dry hydrogen chloride gas is introduced to precipitate this compound as a white crystalline solid.
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Purification : The crude product is washed with chilled ethanol and recrystallized to achieve >99% purity.
The overall reaction can be summarized as:
Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| 1-Azaphenothiazine (kg) | 15.0 | 15.0 | 15.0 |
| Alkylating Agent (kg) | 26.5 | 28.9 | 31.3 |
| Reaction Time (h) | 3 | 3 | 3 |
| Yield (kg) | 24.1 | 26.3 | 24.7 |
| Purity (%) | >99 | >99 | >99 |
Data adapted from patent CN102924484A demonstrates that increasing the alkylating agent quantity from 26.5 kg to 31.3 kg marginally improves yield (24.1–26.3 kg) without compromising purity.
Alternative Synthetic Routes
Substitution Reactions on Phenothiazine Scaffolds
Early research explored modifying phenothiazine’s sulfur atom or benzene rings to introduce pyridine moieties, forming 1-azaphenothiazine precursors. For example:
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Pyridine Ring Insertion : Reacting phenothiazine with pyridine derivatives under acidic conditions yields 1-azaphenothiazine, though this method requires additional purification steps.
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Reductive Amination : Condensing 10H-pyrido[3,2-b][1,benzothiazine with dimethylaminopropyl chloride in the presence of reducing agents like sodium borohydride.
These methods are less efficient than the industrial alkylation process, with yields rarely exceeding 50%.
Critical Analysis of Methodologies
Industrial Method Advantages
Limitations of Alternative Methods
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Low Yield : Pyridine ring insertion suffers from side reactions, necessitating costly chromatography.
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Multi-Step Procedures : Reductive amination requires strict anhydrous conditions and yields hygroscopic intermediates.
Quality Control and Characterization
Purity Assessment
Chemical Reactions Analysis
Electrochemical Oxidation Reactions
Isothipendyl hydrochloride undergoes pH-dependent irreversible oxidation at electrode surfaces. Key findings from voltammetric studies include:
Electrode Behavior
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At multiwalled-carbon-nanotube-modified glassy carbon electrodes (MWCNT-GCE), IPH shows two oxidation peaks in Britton-Robinson buffer (pH 7.0) at 55 μM concentration .
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The oxidation process is diffusion-controlled, with peak currents linearly proportional to concentration (1.25–55 μM) .
pH Dependence
Analytical Performance
| Parameter | Value |
|---|---|
| Limit of Detection | 0.284 μM |
| Limit of Quantification | 0.949 μM |
| Linear Range | 1.25–55 μM |
Complexation with Metal Ions
This compound acts as a ligand for chromium(VI) determination:
Reaction with Cr(VI)
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In phosphoric acid medium, IPH forms a red complex (λₘₐₓ = 510 nm) with Cr(VI) .
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Stoichiometry : 1:1 (IPH:Cr(VI)) confirmed by Job’s method.
Analytical Parameters
| Parameter | Value |
|---|---|
| Beer’s Law Range | 0.1–1.9 mg/L |
| Sandell’s Sensitivity | 2.28 ng/cm² |
| Molar Absorptivity | 2.1 × 10⁴ L/mol·cm |
Acid-Base Reactions and Protonation
The tertiary amine group in IPH undergoes protonation in acidic media, influencing its electrochemical and spectroscopic properties:
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Protonation Sites : Dimethylamino group (pKa ~8.5) and pyridine nitrogen .
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pH-Dependent Solubility : Soluble in water at pH <3 due to protonation; precipitates at neutral pH .
Degradation Pathways
Forced degradation studies (not explicitly detailed in sources) suggest susceptibility to:
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Oxidative Degradation : Accelerated by exposure to light or oxidizing agents.
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Hydrolysis : Labile in strongly acidic/basic conditions, cleaving the thiazine ring.
Scientific Research Applications
Pharmacological Profile
Isothipendyl hydrochloride functions as a selective histamine H1 receptor antagonist. Its mechanism involves competitively binding to H1 receptors, thereby inhibiting the effects of histamine, which is responsible for allergic symptoms such as itching and inflammation . Additionally, it exhibits anticholinergic properties, contributing to its sedative effects .
Antipruritic Use
Isothipendyl is primarily applied topically to alleviate pruritus (itching) caused by insect bites, stings, and localized dermatitis. Its application in dermatology has been supported by clinical trials demonstrating efficacy in managing these conditions .
Allergy Relief
Although its use as a first-line treatment for allergies has diminished due to side effects like sedation, isothipendyl remains relevant in specific cases where topical application is beneficial .
Electrochemical Determination
A study investigated the electrochemical behavior of this compound using multiwalled carbon nanotubes modified electrodes. The research established a differential pulse voltammetric method for determining isothipendyl concentrations in biological fluids, showcasing its potential for precise quantification in clinical settings .
Spectrophotometric Applications
Isothipendyl has been proposed as a reagent for rapid spectrophotometric determination of trace metals in environmental samples. This highlights its versatility beyond pharmacological applications into analytical chemistry .
Clinical Trial in Dermatology
In a clinical trial involving 103 patients treated with this compound for dermatological conditions, significant improvements were observed in 92 cases after treatment. This trial emphasized the compound's effectiveness in managing skin-related allergic reactions .
Topical Formulation Efficacy
The use of topical formulations containing isothipendyl has been documented to provide relief from localized allergic reactions effectively. For instance, Apaisyl gel®, which includes isothipendyl as an active ingredient, has been utilized successfully in treating pruritus associated with dermatitis and insect bites .
Summary Table of Applications
Mechanism of Action
Isothipendyl hydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This inhibition leads to the temporary relief of allergic symptoms such as itching, swelling, and redness . Additionally, the compound has anticholinergic properties, which help reduce secretions and provide further symptomatic relief .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Pharmacological Comparisons
Isothipendyl hydrochloride belongs to the H₁ antagonist class, sharing functional similarities with compounds like ketotifen fumarate and zolamine hydrochloride . Key distinctions lie in their molecular frameworks and therapeutic profiles:
- Structural Differences: Isothipendyl’s pyrido-benzothiazine system contrasts with ketotifen’s benzo[4,5]cyclohepta[1,2-b]thiophen-10-one core, which enhances mast cell stabilization . Zolamine contains a thiazole ring linked to a phenoxypropan-2-amine group, enabling dual H₁ antagonism and local anesthesia .
Clinical Efficacy and Research Findings
- Anticonvulsant Activity : Isothipendyl’s ED₅₀ of 57.9 mg/kg surpasses older antihistamines like diphenhydramine (ED₅₀ > 100 mg/kg) in rodent seizure models .
- Receptor Selectivity : Isothipendyl shows higher H₁ receptor affinity (pA₂: 8.3) compared to zolamine (pA₂: 7.1), correlating with prolonged antipruritic effects .
- Stability : Isothipendyl remains stable for ≥4 years at -20°C, whereas ketotifen degrades faster under humid conditions .
Biological Activity
Isothipendyl hydrochloride is a first-generation antihistamine and anticholinergic agent, primarily utilized for its antipruritic properties. It is effective in alleviating itching associated with allergic reactions and insect bites by selectively antagonizing the histamine H1 receptor. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound exerts its biological activity primarily through the following mechanisms:
- Histamine H1 Receptor Antagonism : Isothipendyl competitively binds to the histamine H1 receptor, blocking the action of endogenous histamine. This inhibition leads to a reduction in allergic symptoms such as itching, redness, and swelling .
- Anticholinergic Effects : The compound also possesses anticholinergic properties, which can contribute to its sedative effects and impact on various physiological functions .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Chemical Formula : C₁₆H₁₉N₃S·HCl
- Molecular Weight : Approximately 321.87 g/mol
- Classification : First-generation antihistamine
- Common Uses : Treatment of allergic reactions, pruritus, and as an adjunct therapy for conditions like urticaria .
Comparative Analysis with Other Antihistamines
This compound can be compared with other antihistamines in terms of efficacy and side effects. The following table summarizes key characteristics:
| Compound Name | Class | Unique Features |
|---|---|---|
| Isothipendyl | First-generation | Anticholinergic effects; sedative properties |
| Diphenhydramine | First-generation | Strong sedative effects; used as a sleep aid |
| Chlorpheniramine | First-generation | Less sedating; commonly used for allergies |
| Cetirizine | Second-generation | Non-sedating; longer duration of action |
| Fexofenadine | Second-generation | Non-sedating; fewer central nervous system effects |
Electrochemical Behavior Study
A study investigated the electrochemical behavior of this compound using a multi-walled carbon nanotube modified glassy carbon electrode. The findings indicated two oxidation peaks in a Britton-Robinson buffer at pH 7.0, suggesting that the oxidation process is irreversible across a pH range of 2.5–9.0. This study developed a differential pulse voltammetric method for determining isothipendyl concentrations in biological fluids, with detection limits established at 0.284 μM .
Behavioral Effects Study
An experimental study assessed the behavioral effects of this compound (Theruhistin) on animal models. The results indicated significant alterations in behavior consistent with its sedative properties, highlighting the need for caution in its use due to potential central nervous system side effects .
Photodermatitis Cases
A retrospective analysis reported cases of contact dermatitis associated with topical phenothiazines, including this compound. In this study, patients exhibited eczema at application sites and photodistributed areas after using topical formulations containing isothipendyl. This underscores the importance of monitoring for adverse reactions when using this compound topically .
Q & A
Q. What spectroscopic methods are validated for quantifying Isothipendyl hydrochloride in pharmaceutical formulations?
A spectrophotometric method using bromothymol blue (BBG) in acetate-ethanol buffer (pH 4.0) forms ion-pair complexes extractable in chloroform. Key parameters include a Beer’s law range of 0.1–6.1 mg/mL, maximum absorbance at 610–614 nm, and molar absorptivity values up to 5.51 × 10⁴ L·mol⁻¹·cm⁻¹. Method validation includes interference testing with excipients and statistical verification of accuracy .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Mandatory precautions include:
- PPE : Viton™ gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Storage : Sealed containers in dry, cool, and ventilated areas away from incompatible substances .
- Hygiene : Prohibit eating/drinking in labs; wash hands post-handling . Emergency procedures require contacting CHEMTREC (1-800-424-9300) for spills or exposure .
Q. How is the molecular identity of this compound confirmed in research settings?
Characterization relies on:
- SMILES notation :
CC(N(C)C)CN1C(C=CC=C2)=C2SC3=CC=CN=C13.Cl. - Analytical techniques : NMR, mass spectrometry, and HPLC for purity and structure validation .
- Regulatory compliance : Documentation per ICH guidelines for method validation (e.g., specificity, linearity) .
Advanced Research Questions
Q. How can researchers validate analytical methods for this compound in complex biological matrices?
Key steps include:
- Linearity testing : Establish Beer’s law compliance across 0.1–6.1 mg/mL with correlation coefficients >0.9969 .
- Recovery studies : Spiked samples in simulated biological fluids to assess accuracy (e.g., 95–105% recovery).
- Robustness checks : Vary pH (±0.2), buffer composition, and extraction solvents to confirm method stability .
Q. What experimental strategies resolve contradictions in pharmacological data for this compound?
Discrepancies in antihistamine efficacy or toxicity profiles may arise from:
- Receptor specificity : Compare H1 receptor binding affinity (Ki) across assays (e.g., radioligand vs. functional tests) .
- Dose-response analysis : Use in vitro models (e.g., mast cell stabilization) to validate therapeutic vs. toxic thresholds .
- Meta-analysis : Cross-reference preclinical data with clinical trial outcomes (if available) to identify confounding variables .
Q. How to assess environmental risks of this compound given limited ecotoxicity data?
Mitigation strategies include:
- Predictive modeling : Apply quantitative structure-activity relationship (QSAR) tools to estimate aquatic toxicity .
- Degradation studies : Test photolysis/hydrolysis rates under controlled conditions to infer persistence .
- Bioaccumulation screening : Use logP values (estimated 3.1 for Isothipendyl) to prioritize ecotoxicological testing .
Methodological Tables
Key Challenges in Advanced Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
